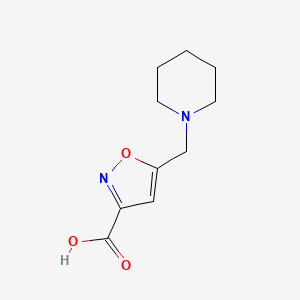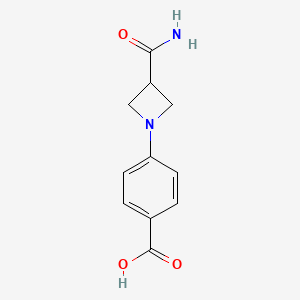
4-(3-Carbamoylazetidin-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 4-(3-Carbamoylazetidin-1-il)benzoico es un compuesto que presenta un grupo ácido benzoico unido a un anillo de azetidina con un grupo carbamoil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido 4-(3-Carbamoylazetidin-1-il)benzoico generalmente implica la condensación de derivados del ácido benzoico con derivados de azetidina. Un método común es la condensación directa de ácidos benzoicos y aminas bajo irradiación ultrasónica en presencia de un líquido iónico ácido de Lewis inmovilizado en tierra de diatomita (tierra de diatomita@IL/ZrCl4). Este método es ventajoso debido a su alta eficiencia, respeto al medio ambiente y al uso de un catalizador reutilizable .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar la síntesis a gran escala utilizando reacciones de condensación similares, optimizadas para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la escalabilidad y eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 4-(3-Carbamoylazetidin-1-il)benzoico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbamoil en un grupo amino.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como bromo o ácido nítrico en condiciones ácidas.
Productos Principales
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido benzoico, mientras que la reducción puede producir derivados de azetidina sustituidos con amina.
Aplicaciones Científicas De Investigación
El Ácido 4-(3-Carbamoylazetidin-1-il)benzoico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Industria: Se utiliza en la producción de materiales avanzados y como intermedio en los procesos de fabricación química.
Mecanismo De Acción
El mecanismo de acción del Ácido 4-(3-Carbamoylazetidin-1-il)benzoico implica su interacción con dianas y vías moleculares específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías metabólicas, lo que lleva a efectos terapéuticos en el tratamiento de enfermedades .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 4-Hidroxibenzoico: Conocido por su uso en la preparación de parabenos, que son conservantes en cosméticos.
Ácido 4-Aminobenzoico: Se utiliza como bloque de construcción en productos farmacéuticos y tiene diversas aplicaciones terapéuticas.
Derivados de tiazol: Conocidos por sus diversas actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Singularidad
El Ácido 4-(3-Carbamoylazetidin-1-il)benzoico es único debido a sus características estructurales específicas, que confieren una reactividad química y aplicaciones potenciales distintas. Su combinación de un grupo ácido benzoico con un anillo de azetidina y un grupo carbamoil lo convierte en un compuesto versátil para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
4-(3-carbamoylazetidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-10(14)8-5-13(6-8)9-3-1-7(2-4-9)11(15)16/h1-4,8H,5-6H2,(H2,12,14)(H,15,16) |
Clave InChI |
XVLMMQTVYNAZEX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=CC=C(C=C2)C(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11764538.png)

![1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine](/img/structure/B11764556.png)
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11764571.png)

amine](/img/structure/B11764582.png)
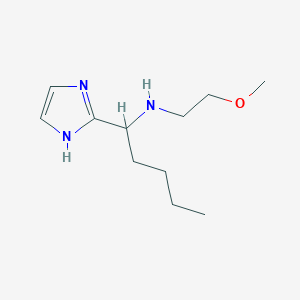
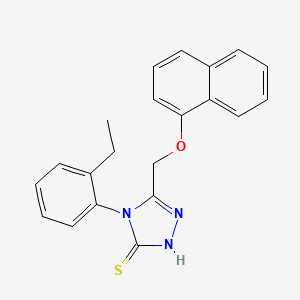
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B11764596.png)
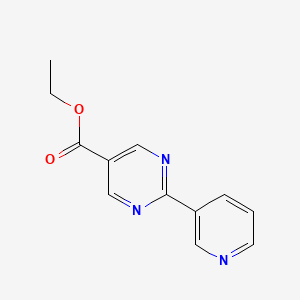
![3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764603.png)
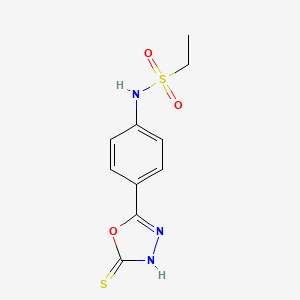
![1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-](/img/structure/B11764624.png)
